2-Chloro-5-(pyridin-3-yl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(pyridin-3-yl)oxazole is a heterocyclic compound that features both an oxazole and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of both chlorine and pyridine moieties in the oxazole ring makes it a versatile intermediate for various chemical reactions and potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(pyridin-3-yl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine with an oxazole precursor under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(pyridin-3-yl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
Substitution Products: Various substituted oxazoles depending on the nucleophile used.
Oxidation Products: Oxazole N-oxides.
Reduction Products: Corresponding amines.
Scientific Research Applications
2-Chloro-5-(pyridin-3-yl)oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Employed in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-(pyridin-3-yl)oxazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine and pyridine moieties can interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)oxazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-(Pyridin-3-yl)oxazole: Similar structure but different substitution pattern, leading to different chemical properties and applications.
Uniqueness
2-Chloro-5-(pyridin-3-yl)oxazole is unique due to the presence of both chlorine and pyridine moieties in the oxazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H5ClN2O |
---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
2-chloro-5-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C8H5ClN2O/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H |
InChI Key |
CYIAHBPTXTWJQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.